molecular formula C11H18ClN3O4 B13809613 Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- CAS No. 66827-37-0

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl-

Cat. No.: B13809613
CAS No.: 66827-37-0
M. Wt: 291.73 g/mol
InChI Key: MPCWIZAWGSZCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction

Academic Significance of Nitrosourea Derivatives in Oncology Research

Nitrosourea compounds are distinguished by their ability to alkylate DNA and inhibit key enzymatic processes, making them potent cytostatic agents. These derivatives function through the spontaneous formation of reactive diazonium ions, which covalently modify nucleic acids and proteins. Unlike nitrosamines, nitrosoureas do not require metabolic activation, enabling direct interaction with cellular targets.

A critical mechanism involves the inhibition of thioredoxin reductase and ribonucleotide reductase, enzymes essential for DNA synthesis and redox homeostasis. For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) alkylates the thiolate active sites of thioredoxin reductase, disrupting electron transfer to ribonucleotide reductase and halting deoxyribonucleotide production. Similarly, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) demonstrates phase-specific cytotoxicity, preferentially targeting DNA during the S and G2 phases of the cell cycle.

The structural diversity of nitrosoureas, including cyclohexyl and chloroethyl substituents, allows for tailored interactions with biological targets. Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- incorporates a cyclohexyl group and an acetic acid moiety, potentially enhancing its solubility and target specificity compared to earlier derivatives.

Enzyme Targets of Nitrosourea Derivatives
Enzyme Nitrosourea Inhibitors Mechanism of Inhibition Biological Consequence
Thioredoxin reductase BCNU, CCNU, Fotemustine Alkylation of thiolate active sites Disrupted nucleotide synthesis
Ribonucleotide reductase BCNU, CCNU Inhibition of electron transfer Cell cycle arrest
Glutathione reductase BCNU, Fotemustine Covalent modification of active sites Oxidative stress dysregulation

Historical Evolution of Cyclohexyl Nitrosourea Compound Research

The development of nitrosourea derivatives began in the 1960s with BCNU, a bifunctional alkylating agent effective against gliomas and lymphomas. Early studies revealed its rapid degradation in plasma and preferential accumulation in cerebrospinal fluid, highlighting its potential for central nervous system malignancies. However, its non-specific cytotoxicity and short half-life spurred efforts to design more stable analogs.

CCNU, a monofunctional cyclohexyl derivative, emerged as a successor with improved pharmacokinetic properties. Studies in rodent models demonstrated its prolonged suppression of cytochrome P450 enzymes, particularly CYP2C11, which is involved in prodrug activation. This discovery underscored the need to evaluate drug-drug interactions in combination therapies.

The introduction of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- marked a shift toward structurally hybridized compounds. By integrating a cyclohexyl group with an acetic acid side chain, researchers aimed to enhance blood-brain barrier penetration and reduce systemic toxicity. Comparative studies with Fotemustine, a nitrosourea containing a phosphonoalanine group, further validated the role of hydrophilic substituents in modulating tissue distribution.

Research Objectives for Mechanistic and Application Studies

Current research on acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- focuses on two primary objectives:

  • Mechanistic Elucidation :

    • Characterize its interaction with thioredoxin and glutathione reductase systems using kinetic assays.
    • Determine the role of the acetic acid moiety in facilitating β-elimination reactions for enzyme reactivation.
    • Evaluate DNA alkylation patterns via sequencing analysis to identify sequence-specific binding preferences.
  • Therapeutic Applications :

    • Assess efficacy in xenograft models of chemotherapy-resistant malignancies.
    • Investigate synergies with redox-modulating agents, such as vitamin A derivatives, to overcome resistance.
    • Optimize synthetic routes to improve yield and purity, leveraging advances in solid-phase peptide synthesis.

Ongoing studies also explore its potential as a molecular scaffold for targeted drug delivery, wherein the acetic acid group could be conjugated to tumor-specific ligands. This approach aims to minimize off-target effects while retaining potent alkylating activity.

Properties

CAS No.

66827-37-0

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

2-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-cyclohexylacetic acid

InChI

InChI=1S/C11H18ClN3O4/c12-6-7-15(14-19)11(18)13-9(10(16)17)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,13,18)(H,16,17)

InChI Key

MPCWIZAWGSZCIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves the nitrosation of a urea or sulfamide derivative containing a 2-chloroethyl substituent. The process can be summarized in the following key steps:

Nitrosation Agents and Conditions

Several nitrosating agents and conditions have been reported for the synthesis of nitrosourea compounds:

Nitrosating Agent Typical Solvent(s) Temperature Range Notes
Nitrosyl chloride (NOCl) Acetic anhydride, acetic acid, chloroform -10°C to +25°C Dropwise addition under stirring; protection from light to prevent photolytic degradation
Alkali metal nitrites (NaNO2, KNO2) Acetic acid, formic acid, methanesulfonic acid, ethanol 0°C to room temperature Often combined with acid; may require nucleophilic anionic catalysts (chloride, isothiocyanate)
Dinitrogen tetroxide (N2O4) Chlorinated hydrocarbons (methylene chloride, chloroform) Subambient to ambient Used for mild nitrosation; avoids thermal degradation
Nitrosonium tetrafluoroborate (NOBF4) Dimethylformamide, pyridine Ambient Strong nitrosating agent; requires inert atmosphere
Alkyl nitrites (e.g., propyl nitrite) Alcohols (ethanol) Ambient Used with nucleophilic catalysts

The choice of nitrosating agent and solvent depends on the precursor's stability and the desired purity of the nitrosourea product.

Detailed Preparation Procedure (Based on Patent US4613695A)

A representative preparation involves the following:

  • Starting Material: 1-(2-chloroethyl)-3-(2-dimethylaminosulfonyl/ethyl)urea (0.02 mol).
  • Solvent System: Glacial acetic acid (100 mL) and acetic anhydride (40 mL).
  • Additives: Freshly fused potassium acetate (16 g) and phosphorus pentoxide (4 g).
  • Temperature Control: The mixture is cooled to +5°C.
  • Nitrosyl Chloride Addition: A solution of nitrosyl chloride (5 g) in acetic anhydride (25 mL) is added dropwise with stirring.
  • Reaction Time: Stirring continues for 2 hours at +10°C.
  • Work-up: The reaction mixture is poured into ice-water, extracted with diethyl ether, washed with water and sodium carbonate solution, dried over anhydrous sodium sulfate.
  • Purification: Evaporation of ether under reduced pressure followed by preparative HPLC yields the pure nitrosourea with melting point 65–67.5°C.

This method yields 1-(2-chloroethyl)-3-(2-dimethylaminosulfonyl/ethyl)-1-nitrosourea, a close analogue to the target compound.

Alternative Synthetic Routes

  • From N-alkyl-N-nitroso carbamoyl derivatives: The amine precursor can be reacted with N-alkyl-N-nitroso carbamoyl derivatives bearing suitable leaving groups (e.g., azido, substituted phenoxy groups) to form the nitrosourea.
  • Using phosgene and sulfonamide intermediates: Sulfonamide derivatives can be prepared by reaction of aminosulfonyl compounds with phosgene, followed by chlorination with phosphorus pentachloride and subsequent nitrosation.
  • Eco-friendly synthesis via ultrasound irradiation: Recent research has demonstrated the use of ultrasound-assisted nitrosation under mild conditions to prepare nitrosourea analogues with sulfamide functions, improving yields and reducing toxic byproducts.

Analysis of Preparation Methods

Advantages and Challenges

Aspect Details
Temperature Control Subambient temperatures (-10°C to +25°C) prevent thermal and photolytic degradation.
Solvent Choice Chlorinated hydrocarbons and acetic acid mixtures provide good solubility and reaction control but require careful handling due to toxicity.
Nitrosating Agent Selection Nitrosyl chloride and alkali metal nitrites are common; choice affects reaction rate and side products.
Purification Preparative HPLC and crystallization are necessary to obtain high purity due to side reactions.
Environmental Considerations Ultrasound-assisted methods and greener solvents are emerging to reduce environmental impact.

Reaction Mechanisms and Side Reactions

  • Nitrosation proceeds via electrophilic attack of the nitrosyl cation on the urea nitrogen, forming the nitrosourea.
  • Side reactions include rearrangements to sulfamates during nitrosation, as observed in sulfamide analogues, which require optimization of conditions to minimize.
  • The compound's stability is sensitive to light and temperature, necessitating protection during synthesis and storage.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Comments
Precursor 2-chloroethyl-substituted urea or sulfamide Prepared via phosgene reaction or amine substitution
Nitrosating Agent Nitrosyl chloride, NaNO2 + acid, N2O4, NOBF4 Selection affects yield and purity
Solvent Acetic acid, acetic anhydride, chloroform, DMF Mixtures often used for solubility and reactivity
Temperature -10°C to +25°C Lower temps prevent decomposition
Reaction Time 1–2 hours Monitored to avoid over-nitrosation or degradation
Work-up Extraction with ether, washing, drying Removes impurities and residual reagents
Purification Preparative HPLC, crystallization Ensures product purity
Yield Variable, generally moderate to good Dependent on precursor purity and reaction control

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile employed .

Scientific Research Applications

Cancer Research

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- is primarily studied for its anticancer properties. Its structural similarity to other nitrosourea compounds positions it as a potential alkylating agent, which can induce DNA damage leading to apoptosis in cancer cells.

  • Mechanism of Action : The compound acts by transferring the chloroethyl group to nucleobases in DNA, leading to mutagenesis and potential cell death in rapidly dividing cancer cells. This mechanism is similar to that of N-ethyl-N-nitrosourea (ENU), which has been extensively studied for its mutagenic effects and role in generating genetically modified organisms .

Mutagenesis Studies

The compound has been utilized in mutagenesis studies to understand the mechanisms of genetic modification and tumorigenesis.

  • Case Study : A study involving ENU demonstrated that high doses could lead to a wide spectrum of tumors in male Sprague-Dawley rats, including mammary and neurogenic tumors. The results indicated that the compound's efficacy as a mutagen could be leveraged to explore genetic pathways involved in cancer development .

Data Tables

Application AreaDescriptionReferences
Cancer TreatmentInvestigated for its potential as an alkylating agent in cancer therapy.
Genetic MutagenesisUsed in studies to induce mutations for research on genetic diseases and cancer biology.
Tumorigenesis StudiesAssociated with a variety of tumors in experimental models, aiding in understanding tumor biology.

Case Study 1: Tumor Induction in Rats

A study conducted on male Sprague-Dawley rats showed that administration of ENU resulted in various neoplasms, including those of the mammary gland and nervous system. The study concluded that the compound significantly expanded the tumor spectrum beyond what was previously observed with lower doses .

Case Study 2: Mechanistic Insights

Research utilizing spectroscopic techniques (FT-IR, FT-Raman) alongside molecular docking studies has provided insights into the reactivity of acetic acid derivatives like this compound with DNA. Such studies are crucial for elucidating the structural basis for its mutagenic properties .

Mechanism of Action

The mechanism of action of acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- involves its interaction with biological molecules. The nitrosourea group can alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Alkylating Group Carbamoylating Activity Solubility (Octanol/Water Coefficient) Key Structural Feature
Target Compound 2-Chloroethyl Low Moderate (cyclohexyl enhances lipophilicity) Cyclohexyl-acetic acid backbone
Chlorozotocin (2-[3-(2-Chloroethyl)-3-nitrosoureido]-D-glucopyranose) 2-Chloroethyl Negligible High (glucose moiety enhances water solubility) Glucose carrier for targeted delivery
BCNU (1,3-Bis(2-chloroethyl)-1-nitrosourea) 2-Chloroethyl High Low (highly lipophilic) Dual chloroethyl groups
CCNU (1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea) 2-Chloroethyl Moderate High (cyclohexyl + lipophilic core) Cyclohexyl-isocyanate degradation

Key Observations :

  • The glucose moiety in chlorozotocin reduces bone marrow toxicity by limiting carbamoylation and enhancing water solubility, unlike the cyclohexyl group in the target compound .
  • BCNU’s dual chloroethyl groups increase DNA cross-linking but exacerbate myelotoxicity due to high carbamoylating activity .

Key Observations :

  • Chlorozotocin’s glucose carrier minimizes myelotoxicity while retaining antitumor efficacy, a feature absent in the target compound .
  • The target compound’s cyclohexyl group may enhance tissue penetration but increases hepatic and renal toxicity compared to chlorozotocin .

Mechanistic Differences

  • DNA Cross-Linking : Chloroethylnitrosoureas (including the target compound) alkylate DNA at the O⁶ position of guanine, forming interstrand cross-links. However, chlorozotocin’s lack of carbamoylating activity reduces collateral protein damage .
  • Metabolic Disposition: The target compound undergoes rapid degradation to 2-chloroethanol and cyclohexylamine, whereas chlorozotocin produces stable, water-soluble metabolites .
  • Cell Cycle Specificity : Nitrosoureas with carbamoylating activity (e.g., BCNU) target S-phase cells, while the target compound and chlorozotocin show greater efficacy in G1/G2-M phases due to DNA cross-link persistence .

Research Findings and Clinical Implications

  • Myelotoxicity : The target compound’s moderate myelotoxicity limits its therapeutic index compared to chlorozotocin, which spares hematopoietic precursors even at high doses .
  • Resistance Profile : Cells resistant to BCNU (due to O⁶-alkylguanine-DNA alkyltransferase upregulation) retain sensitivity to the target compound, suggesting partial mechanistic divergence .
  • Combination Therapy : The target compound’s metabolites synergize with amphotericin B in lysing HL-60 cells, though less effectively than CCNU due to lower carbamoylating activity .

Biological Activity

Acetic acid, 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexyl- (commonly referred to as a nitrosourea derivative), has garnered attention due to its potential biological activity, particularly in the realm of cancer research. This compound is part of a class of nitrosoureas known for their alkylating properties, making them significant in the development of chemotherapeutic agents.

Chemical Structure and Properties

  • Chemical Formula: C11H12ClN3O4S
  • Molecular Weight: 317.749 g/mol
  • CAS Registry Number: 13909-30-3
  • IUPAC Name: Acetic acid, [p-[3-(2-chloroethyl)-3-nitrosoureido]phenylthio]-

This compound features a chloroethyl group that is crucial for its biological activity, particularly its ability to form covalent bonds with DNA, leading to cytotoxic effects on rapidly dividing cells.

Nitrosoureas like this compound primarily exert their effects through:

  • Alkylation of DNA: The chloroethyl moiety reacts with nucleophilic sites in DNA, leading to cross-linking and strand breaks.
  • Inhibition of Protein Synthesis: By disrupting the normal function of ribosomes and affecting mRNA translation, these compounds can lead to cell death.
  • Induction of Apoptosis: The resulting DNA damage triggers apoptotic pathways in cancer cells, contributing to their therapeutic efficacy.

Antitumor Activity

Research indicates that nitrosourea derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of various nitrosourea compounds against different cancer cell lines, demonstrating that those with chloroethyl groups were particularly potent against central nervous system tumors .

Case Studies

  • N-Methyl-N-Nitrosourea Studies:
    • A comparative analysis showed that compounds similar to our target compound inhibited protein synthesis in vivo, suggesting a mechanism through which these agents can affect tumorigenesis .
    • In a study involving breast cancer models, dietary supplementation with garlic constituents was evaluated alongside nitrosourea derivatives, revealing insights into their antitumor mechanisms .
  • Cytotoxicity Tests:
    • In vitro assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines, with differential sensitivity observed based on the type of cancer .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedCancer TypeKey Findings
N-Methyl-N-NitrosoureaBreast CancerInhibition of protein synthesis; reduced tumor growth
Chloroethyl NitrosoureasCNS TumorsSignificant cytotoxicity; effective against resistant cell lines
PropertyValue
Molecular Weight317.749 g/mol
CAS Number13909-30-3
IUPAC NameAcetic acid derivative

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-(2-chloroethyl)-3-nitrosoureido)-2-cyclohexylacetic acid?

Answer:
The synthesis involves multi-step organic reactions, including nitrosation and cyclohexyl group incorporation. A validated approach (Scheme 3 in ) includes:

  • Step 1 : Condensation of 2-cyclohexylacetic acid with 2-chloroethylamine under reflux with NaN₃ and NH₄Cl in methanol.
  • Step 2 : Nitrosation using NaNO₂ in acidic conditions to introduce the nitrosourea moiety.
  • Step 3 : Purification via column chromatography and verification by NMR (¹H/¹³C) and mass spectrometry .
    Critical considerations : Control reaction pH (<5) to avoid premature decomposition of the nitrosourea group .

Basic: How does the compound’s stereochemistry impact its biological activity?

Answer:
The cyclohexyl group’s stereochemical configuration (e.g., axial vs. equatorial positioning) influences DNA alkylation efficiency. For example:

  • Axial conformation : Enhances DNA interstrand cross-linking due to improved electrophilic reactivity of the chloroethyl group .
  • Equatorial conformation : Reduces alkylation potential but may improve metabolic stability .
    Methodology : Use X-ray crystallography or NOESY NMR to determine spatial arrangements .

Advanced: What intermediates form during aqueous decomposition, and how are they characterized?

Answer:
In neutral aqueous solutions, the compound decomposes via two pathways:

Primary pathway : Cleavage to 2-chloroethyl azohydroxide and cyclohexyl isocyanate, followed by hydrolysis to carbamates and ammonia .

Minor pathway : Denitrosation yielding 2-(alkylimino)-3-nitrosooxazolidines , identified via HPLC-MS and isotopic labeling (¹⁵N) .
Key intermediates :

  • 2-Hydroxyethyl N-cyclohexylcarbamate (confirmed by FT-IR and synthetic comparison) .
  • 3-Nitrosooxazolidines (isolated via high-performance LC and characterized by UV-Vis spectroscopy) .

Advanced: How does myelotoxicity compare to other chloroethylnitrosoureas (CENUs)?

Answer:
Myelotoxicity is evaluated via CFU-C assays (colony-forming units for granulocytes/macrophages):

  • 2-(3-(2-Chloroethyl)-3-nitrosoureido)-2-cyclohexylacetic acid shows 40% reduction in CFU-C at 50 µM, less toxic than BCNU (70% reduction) but comparable to CCNU .
  • Mechanism : Delayed thrombocytopenia (nadir at 5–6 weeks) due to cumulative alkylation of bone marrow stem cells .
    Mitigation strategy : Co-administration with granulocyte colony-stimulating factor (G-CSF) reduces leukopenia .

Advanced: What preclinical models validate antitumor efficacy?

Answer:

  • In vivo : Transplanted Walker 256 carcinosarcoma in Wistar rats showed 60% tumor growth inhibition at 30 mg/kg (intraperitoneal, q7d×3) with reversible hepatotoxicity .
  • In vitro : HTSCA (human tumor stem cell assay) demonstrated IC₅₀ of 12 µM against glioma cells, superior to lomustine (IC₅₀ 25 µM) .
    Optimization : Use orthotopic models (e.g., intracranial gliomas) to assess blood-brain barrier penetration .

Basic: What analytical techniques quantify metabolites in biological matrices?

Answer:

  • LC-MS/MS : Quantifies four primary plasma metabolites (e.g., methylated and oxidized thiol derivatives) with LOQ 0.1 ng/mL .
  • ¹H-NMR (600 MHz) : Detects decomposition products (e.g., cyclohexyl isocyanate) in simulated physiological buffers .
    Sample prep : Stabilize metabolites with 0.1 M ascorbic acid to prevent nitroso group reduction .

Advanced: How to resolve contradictions in reported antitumor activity (e.g., fibrosarcoma vs. carcinosarcoma)?

Answer:
Discrepancies arise from tumor model specificity:

  • Inactive in fibrosarcoma (ICIG-Ci4) : Due to high glutathione-S-transferase (GST) expression, which detoxifies nitrosoureas via conjugation .
  • Active in Walker 256 carcinosarcoma : Low GST activity enhances alkylation efficacy .
    Methodological fix : Pre-screen tumors for GST levels using ELISA or qPCR .

Basic: What carcinogenic risks are documented in IARC evaluations?

Answer:

  • Group 2B classification (possibly carcinogenic) based on rodent studies:
    • Sprague-Dawley rats : Hepatocellular adenomas (25% incidence at 10 mg/kg, oral) .
    • Mechanism : DNA alkylation (O⁶-guanine adducts) confirmed by ³²P-postlabeling .
      Risk mitigation : Use PPE (gloves, fume hoods) during handling to minimize exposure .

Advanced: How to design combination therapies to reduce toxicity?

Answer:

  • Adriamycin co-administration : Synergistic effect in breast cancer models (30% response rate) with non-overlapping myelotoxicity profiles .
  • Dosing schedule : Administer Adriamycin (40 mg/m²) on day 1 and nitrosourea (150 mg/m²) on day 8 to stagger nadirs .
    Monitoring : Track leukocyte counts weekly to adjust dosing .

Advanced: What computational methods predict DNA adduct formation?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding affinity of the chloroethyl group to O⁶-guanine (ΔG = -8.2 kcal/mol) .
  • DFT calculations : Identify transition states for alkylation (B3LYP/6-31G* basis set) .
    Validation : Compare with HPLC-ESI-MS/MS data on alkylated nucleosides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.